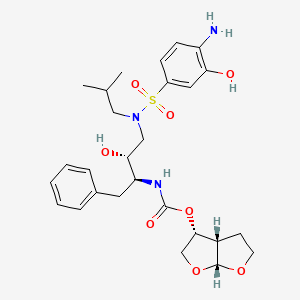

3'-Hydroxy Darunavir

Übersicht

Beschreibung

3’-Hydroxy Darunavir is a metabolite of the HIV-1 protease inhibitor darunavir . It is formed from darunavir by isobutyl aliphatic hydroxylation . Darunavir is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds .

Synthesis Analysis

A practical synthesis of a key intermediate in the synthesis of darunavir from monopotassium isocitrate is described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .Molecular Structure Analysis

Darunavir has been studied using molecular dynamics simulation to extract the dynamic and energetic properties . Mutations increased the flap-tip flexibility due to the reduction of the flap-flap hydrophobic interactions .Chemical Reactions Analysis

Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates . For example, transaminases capable of converting hydroxy-3-methyl-2-butanone to L-valinol using either isopropylamine or D-alanine as amine donor have been discovered .Physical And Chemical Properties Analysis

Darunavir is stable if stored as directed . It avoids strong oxidizing agents . The density of Darunavir is 1.3±0.1 g/cm^3 .Wissenschaftliche Forschungsanwendungen

Inhibition of SARS-CoV-2 3CLpro

Darunavir derivatives, including 3’-Hydroxy Darunavir, have been identified as inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2 . This protease plays a pivotal role in virus replication and has become an important therapeutic target for the infection of SARS-CoV-2 . The compounds 29# and 50# containing polyphenol and caffeine derivatives as the P2 ligand, respectively, exhibited favorable anti-3CLpro potency .

Antiviral Drug for HIV Treatment

Darunavir (DRV), which includes 3’-Hydroxy Darunavir, is a potent antiviral drug used for treatment of infections with human immunodeficiency virus (HIV) . Effective and safe treatment with DRV requires its therapeutic drug monitoring (TDM) in patient’s plasma during therapy .

Production of Polyclonal Antibody

Two new and different immunogens were prepared and characterized. These immunogens were the DRV conjugates with keyhole limpet hemocyanin (KLH) protein . The collected antiserum (polyclonal antibody) had very high affinity to DRV .

Therapeutic Efficacy Against Bladder Cancer

Research has explored the therapeutic efficacy of Darunavir (DRV), Rilpivirine (RPV), and Etravirine (ETV) against UM-UC-5 bladder cancer cells . This addresses the critical need for innovative treatments in bladder cancer research .

Wirkmechanismus

Target of Action

3’-Hydroxy Darunavir, also known as Darunavir, is primarily targeted towards the HIV-1 protease , an enzyme crucial for the life-cycle of the HIV-1 virus . This protease is responsible for cleaving the polyprotein precursors, which leads to the formation of mature infectious HIV particles. By inhibiting this protease, Darunavir prevents the maturation of HIV particles, thereby controlling the spread of the virus .

Mode of Action

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease . It binds to the active site of the protease through a number of hydrogen bonds, thereby inhibiting its function . As a second-generation protease inhibitor, Darunavir is designed to combat resistance to standard HIV therapy .

Biochemical Pathways

The primary biochemical pathway affected by Darunavir is the HIV-1 viral replication cycle . By inhibiting the HIV-1 protease, Darunavir prevents the cleavage of polyprotein precursors, which are necessary for the formation of mature infectious HIV particles . This results in the production of immature, non-infectious viral particles, thereby reducing the viral load and controlling the spread of the virus within the body .

Pharmacokinetics

Darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is often co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes. Ritonavir pharmacologically enhances Darunavir, resulting in increased plasma concentrations and allowing for a lower daily dose . The terminal elimination half-life of Darunavir is approximately 15 hours in the presence of ritonavir . The bioavailability of Darunavir increases to 82% when co-administered with ritonavir, compared with 37% when Darunavir is administered alone .

Result of Action

The primary result of Darunavir’s action is the reduction of the viral load in HIV-1 infected patients. By inhibiting the HIV-1 protease and preventing the maturation of HIV particles, Darunavir reduces the number of infectious particles in the body . This helps to control the spread of the virus and can lead to improved immune function in HIV-1 infected patients .

Action Environment

The action of Darunavir can be influenced by various environmental factors. For instance, certain substances can affect the metabolism of Darunavir. St. John’s wort, for example, may reduce the effectiveness of Darunavir by increasing the breakdown of Darunavir by the metabolic enzyme CYP3A . Therefore, the patient’s diet, lifestyle, and co-administration of other medications can all influence the action, efficacy, and stability of Darunavir .

Safety and Hazards

Zukünftige Richtungen

The combination of dolutegravir and darunavir/ritonavir is superior to a boosted protease inhibitor regimen for second-line treatment of people experiencing failure of a first-line regimen containing a non-nucleoside reverse transcriptase inhibitor . This suggests potential future directions for the use of Darunavir in HIV treatment.

Eigenschaften

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSMVOSDDWDUEW-QSDJZFCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159613-24-7 | |

| Record name | R-330326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-330326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

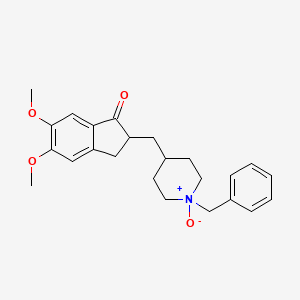

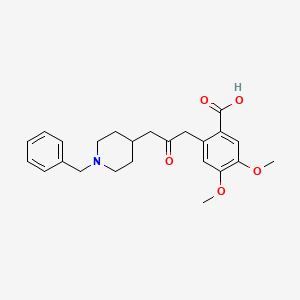

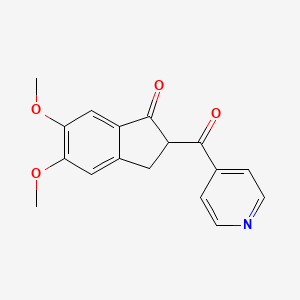

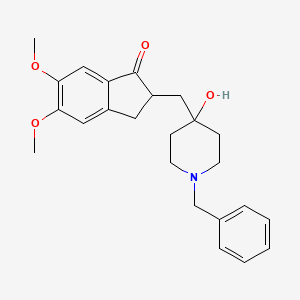

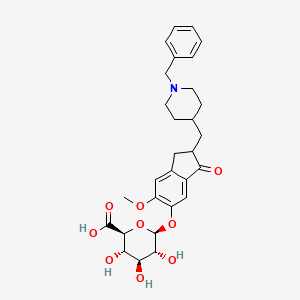

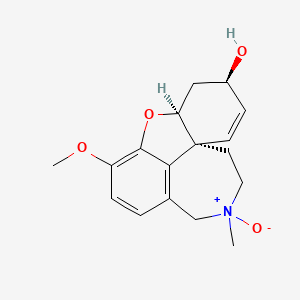

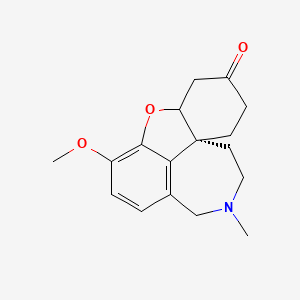

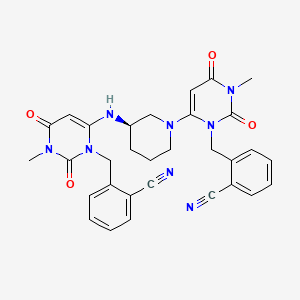

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

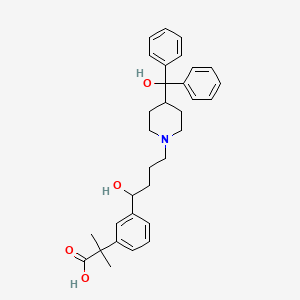

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)